Ácido 3-amino-2-(trifluorometil)piridina-4-borónico

Descripción general

Descripción

“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

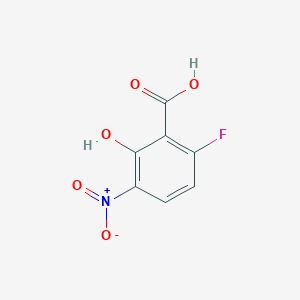

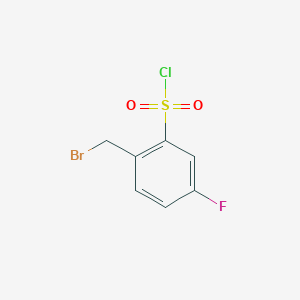

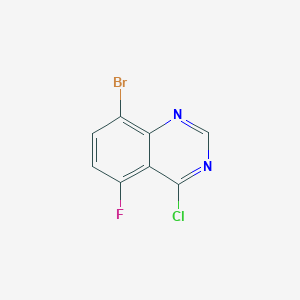

The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .Aplicaciones Científicas De Investigación

Acoplamiento Cruzado de Suzuki–Miyaura

Ácido 3-amino-2-(trifluorometil)piridina-4-borónico: es un reactivo valioso en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM), un método ampliamente aplicado para formar enlaces carbono-carbono . Esta reacción es particularmente útil debido a sus condiciones suaves y tolerancia a diversos grupos funcionales. El derivado del ácido borónico se puede utilizar para introducir el grupo piridina en moléculas más complejas, mejorando sus propiedades electrónicas y estructurales.

Hidrometilación Anti-Markovnikov

Este compuesto puede participar en la hidrometilación anti-Markovnikov de alquenos . Esta transformación es significativa, ya que permite la adición de un grupo trifluorometil en una orientación específica con respecto al doble enlace, lo que se puede aprovechar para sintetizar moléculas con una estereoquímica precisa, crucial en el desarrollo de fármacos y la ciencia de los materiales.

Síntesis de Moléculas Biológicamente Activas

El grupo ácido borónico del ácido 3-amino-2-(trifluorometil)piridina-4-borónico es fundamental en la síntesis de bencilureas heteroarílicas, que exhiben actividad inhibitoria de la glucógeno sintasa quinasa 3 . Esta aplicación es particularmente relevante en el campo de la química medicinal, donde la inhibición de enzimas específicas puede conducir a agentes terapéuticos para enfermedades como el Alzheimer y la diabetes.

Intermediario de Síntesis Orgánica

Como intermediario en la síntesis orgánica, este compuesto encuentra aplicaciones en los campos agroquímico, farmacéutico y de colorantes . Su incorporación en varios marcos moleculares puede impartir propiedades deseables, como mayor estabilidad, bioactividad o características de color.

Desarrollo de Nuevos Reactivos de Borano

El grupo trifluorometil en el compuesto puede conducir al desarrollo de nuevos reactivos de borano . Estos reactivos son esenciales en diversas transformaciones químicas, incluida la deshidroborilación oxidativa, que es un paso crítico en la refinación de la síntesis de moléculas orgánicas complejas.

Protodesboronación Catalítica

En la protodesboronación catalítica, el ácido 3-amino-2-(trifluorometil)piridina-4-borónico se puede utilizar para eliminar el grupo boro de las moléculas al final de una secuencia sintética . Este proceso es vital para la preparación de moléculas donde el grupo boro ya no es necesario, lo que permite una mayor funcionalización o purificación.

Reacciones de Homologación y Acoplamiento Cruzado

El compuesto también se utiliza en reacciones de homologación y acoplamiento cruzado conjuntivo . Estas reacciones son importantes para extender las cadenas de carbono y crear nuevos enlaces carbono-carbono, lo que es fundamental en la síntesis de moléculas orgánicas complejas.

Reacciones de Cruce Radical-Polar

Por último, el ácido 3-amino-2-(trifluorometil)piridina-4-borónico juega un papel en las reacciones de cruce radical-polar . Estas reacciones son parte de una categoría más amplia de transformaciones que permiten la combinación de mecanismos radicales y polares, lo que lleva a la creación de compuestos novedosos con propiedades únicas.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions. These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids and their derivatives are known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action environment can significantly influence the efficacy and stability of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid. The success of Suzuki–Miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Direcciones Futuras

The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and drug development.

Cellular Effects

The effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, its impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes by forming covalent bonds with their active sites. This interaction can block the enzyme’s activity, leading to downstream effects on cellular processes . Furthermore, this compound can bind to specific biomolecules, altering their structure and function. These binding interactions are critical for its role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time. Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can inhibit enzymes that catalyze key steps in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These interactions are essential for its role in modulating cellular metabolism and developing therapeutic agents targeting metabolic disorders.

Transport and Distribution

The transport and distribution of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPERPSLINTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)